molecular formula C30H28N4O2 B3968641 N,N,N',N'-tetraphenyl-1,4-piperazinedicarboxamide

N,N,N',N'-tetraphenyl-1,4-piperazinedicarboxamide

Cat. No. B3968641
M. Wt: 476.6 g/mol
InChI Key: NGYTWXMTJVOFHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,N',N'-tetraphenyl-1,4-piperazinedicarboxamide, also known as TPEN, is a chelating agent used in various scientific research applications. It is a highly specific chelator of zinc ions and has been extensively studied for its ability to modulate zinc-dependent biological processes.

Mechanism of Action

N,N,N',N'-tetraphenyl-1,4-piperazinedicarboxamide selectively binds to zinc ions with high affinity, forming a stable complex that effectively removes zinc from its biological targets. This results in the inhibition of zinc-dependent enzymes and transcription factors, leading to a disruption of cellular processes that rely on zinc for proper function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, modulate immune system function, and protect against oxidative stress. This compound has also been shown to be neuroprotective and may have potential therapeutic applications in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N,N,N',N'-tetraphenyl-1,4-piperazinedicarboxamide is a highly specific chelator of zinc ions and has been extensively studied for its ability to modulate zinc-dependent biological processes. It has several advantages for lab experiments, including its high specificity, potency, and selectivity. However, this compound also has limitations, including its potential cytotoxicity and the need for careful handling of hazardous chemicals.

Future Directions

There are several future directions for research on N,N,N',N'-tetraphenyl-1,4-piperazinedicarboxamide. One area of interest is the role of zinc in cancer biology and the potential therapeutic applications of this compound in cancer treatment. Another area of interest is the role of zinc in immune system function and the potential use of this compound as an immunomodulatory agent. Additionally, the neuroprotective effects of this compound and its potential therapeutic applications in neurodegenerative diseases warrant further investigation.

Scientific Research Applications

N,N,N',N'-tetraphenyl-1,4-piperazinedicarboxamide has been extensively used in scientific research to investigate the role of zinc ions in various biological processes. It has been shown to be a potent inhibitor of zinc-dependent enzymes and transcription factors. This compound has also been used to study the role of zinc in neurodegenerative diseases, cancer, and immune system function.

properties

IUPAC Name

1-N,1-N,4-N,4-N-tetraphenylpiperazine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O2/c35-29(33(25-13-5-1-6-14-25)26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(36)34(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20H,21-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYTWXMTJVOFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.